Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate
Overview
Description
“Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate” is a chemical compound with the CAS Number: 948018-58-4. It has a molecular weight of 252.29 . The IUPAC name for this compound is methyl 3-fluoro-4-(4-methyl-1-piperazinyl)benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate” is 1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate” has a molecular weight of 252.29 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
Luminescent Properties and Electron Transfer
Research on piperazine substituted naphthalimide model compounds, including those with structural similarities to Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate, has demonstrated significant findings in the field of luminescent materials. These compounds exhibit fluorescence quantum yields that make them suitable as pH probes due to their characteristic fluorescence response to pH changes. The study of their luminescent properties and photo-induced electron transfer offers valuable insights for developing new materials with potential applications in sensing, imaging, and electronic devices (Gan et al., 2003).
Central Nervous System Agents
A series of compounds, including 3-phenyl-2-piperazinyl-5H-1-benzazepines, have been synthesized and evaluated for their potential neuroleptic activity. These studies provide a foundation for the development of novel therapeutic agents targeting the central nervous system. The synthesis and pharmacological evaluation of these compounds highlight their potential as neuroleptic agents, offering a promising avenue for the development of new treatments for neurological disorders (Hino et al., 1988).
Antibacterial Activity
Research on new oxazine derivatives, such as DL-8280, showcases the broad spectrum of antibacterial activity against both gram-negative and gram-positive bacteria. These findings underline the potential of such compounds in the development of new antimicrobial agents. The study of DL-8280 and its efficacy against a range of bacterial strains emphasizes the significance of structural modifications in enhancing antimicrobial properties (Sato et al., 1982).
Receptor Binding and Antagonists
The development and evaluation of fluorine-18-labeled 5-HT1A antagonists based on fluorinated derivatives of WAY 100635 demonstrate the potential applications of such compounds in molecular imaging. This research contributes to the understanding of receptor dynamics and the development of imaging probes for studying brain functions and disorders (Lang et al., 1999).
properties
IUPAC Name |
methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGNUBQJTMPFTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate |
Synthesis routes and methods
Procedure details
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